molecular formula C6H12O6 B12399801 D-Allose-18O6

D-Allose-18O6

Cat. No.: B12399801
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-IHZXLFEVSA-N
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Description

D-Allose-18O6 is a rare monosaccharide, specifically an aldohexose, which is a C-3 epimer of D-glucose. It is structurally similar to D-allose but contains six oxygen-18 isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Allose-18O6 can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared by cyanohydrins and reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-allose can be produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .

Industrial Production Methods

Industrial production of this compound involves the use of commercial immobilized glucose isomerase in a packed bed reactor. The optimal conditions for D-allose production are pH 8.0 and 60°C, with 500 g/L D-allulose as a substrate at a dilution rate of 0.24/h. This method allows for continuous production of D-allose with a conversion yield of 30% .

Chemical Reactions Analysis

Types of Reactions

D-Allose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives through these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of this compound include D-allose-6-phosphate, D-allulose-6-phosphate, and D-fructose-6-phosphate. These products are formed through sequential enzyme reactions involving D-allose kinase, D-allose-6-phosphate isomerase, and D-allulose-6-phosphate 3-epimerase .

Scientific Research Applications

D-Allose-18O6 has a wide range of scientific research applications due to its unique properties. It is used in the following fields:

Mechanism of Action

D-Allose-18O6 exerts its effects through various molecular targets and pathways. It inhibits carcinogenesis under oxidative stress conditions and suppresses the proliferation of cancer cells by interfering with their metabolic pathways. The compound also exhibits anti-inflammatory and immunosuppressant activities by modulating the immune response and reducing tissue injury .

Comparison with Similar Compounds

D-Allose-18O6 is unique compared to other similar compounds due to its specific isotopic composition and distinct physiological functions. Similar compounds include:

This compound stands out due to its enhanced stability and unique isotopic labeling, making it valuable for specific research applications.

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-IHZXLFEVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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